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Compound of Interest

Compound Name: Dar-2

Cat. No.: B1357170 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the fluorescent probe Dar-2, detailing its

mechanism of action for the detection of nitric oxide (NO). It covers the underlying chemical

principles, quantitative performance metrics, and comprehensive experimental protocols for its

application in cellular and molecular research.

Core Mechanism of Nitric Oxide Detection
Dar-2, chemically known as 5,6-Diamino-N,N,N',N'-tetraethylrhodamine, is a highly sensitive

and photostable fluorescent probe designed for the detection of nitric oxide. The fundamental

principle of its operation lies in a specific chemical reaction that transforms the non-fluorescent

Dar-2 molecule into a highly fluorescent triazole derivative.

This reaction is initiated by the interaction of Dar-2 with nitric oxide in the presence of oxygen.

The reaction proceeds via the nitrosation of the ortho-diamine functional group on the

rhodamine core by a nitrosating species derived from the autooxidation of NO. This leads to the

formation of a stable and highly fluorescent triazole ring structure. While the primary target of

Dar-2 is nitric oxide, it is important to note that other reactive nitrogen species (RNS), such as

peroxynitrite, may enhance the fluorescent signal, suggesting that the probe is a valuable

indicator of overall nitrosative stress.

The reaction can be summarized as follows:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b1357170?utm_src=pdf-interest
https://www.benchchem.com/product/b1357170?utm_src=pdf-body
https://www.benchchem.com/product/b1357170?utm_src=pdf-body
https://www.benchchem.com/product/b1357170?utm_src=pdf-body
https://www.benchchem.com/product/b1357170?utm_src=pdf-body
https://www.benchchem.com/product/b1357170?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1357170?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Dar-2 (non-fluorescent) + NO + O₂ → Dar-2 Triazole (highly fluorescent)

This conversion from a non-fluorescent to a fluorescent state provides a direct and quantifiable

measure of nitric oxide presence.
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Caption: Chemical activation of the Dar-2 probe by nitric oxide.

Quantitative Data Summary
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The performance of Dar-2 as a nitric oxide probe is characterized by several key quantitative

parameters. The following table summarizes the available data for Dar-2 and its closely related

diaminorhodamine analogs.

Parameter Value Reference

Excitation Wavelength (λex) ~560 nm [1]

Emission Wavelength (λem) ~575 nm [1]

Detection Limit ~10 nM

pH Range 4 - 12 [2]

Quantum Yield (Φ) of Dar-2 Data not readily available

Quantum Yield (Φ) of Dar-2

Triazole
Data not readily available

Experimental Protocols
The following protocols provide a detailed methodology for the use of the cell-permeable

acetoxymethyl (AM) ester form of diaminorhodamine probes, such as Dar-2 AM, for the

detection of intracellular nitric oxide.

Materials
Dar-2 AM (or other diaminorhodamine AM ester)

Anhydrous Dimethyl Sulfoxide (DMSO)

Pluronic F-127

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

Phosphate-Buffered Saline (PBS)

Cell culture medium

Adherent or suspension cells
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Fluorescence microscope or flow cytometer

Reagent Preparation
Dar-2 AM Stock Solution (1-5 mM): Dissolve Dar-2 AM in anhydrous DMSO. Aliquot and

store at -20°C, protected from light and moisture.

Pluronic F-127 Stock Solution (10% w/v): Dissolve Pluronic F-127 in DMSO. This solution

aids in the dispersion of the nonpolar AM ester in aqueous media. Store at room

temperature.

Loading Buffer: Prepare a working solution of Dar-2 AM in HBSS or serum-free medium. A

typical final concentration is 5-10 µM. To aid in solubilization, first dilute the Dar-2 AM stock

solution with an equal volume of 10% Pluronic F-127 solution before adding it to the buffer.

Cellular Staining Protocol
Cell Preparation:

Adherent Cells: Plate cells on glass-bottom dishes or appropriate imaging plates and

culture until they reach the desired confluency.

Suspension Cells: Harvest cells by centrifugation and resuspend in fresh culture medium

at a concentration of approximately 1 x 10⁶ cells/mL.

Dye Loading:

Remove the culture medium from adherent cells and wash once with pre-warmed HBSS.

For suspension cells, pellet and resuspend in HBSS.

Add the Dar-2 AM loading buffer to the cells.

Incubate for 30-60 minutes at 37°C in a CO₂ incubator, protected from light.

Washing:

Remove the loading buffer and wash the cells twice with pre-warmed HBSS or culture

medium to remove any extracellular probe.
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De-esterification:

Add fresh pre-warmed HBSS or culture medium and incubate for an additional 30 minutes

at 37°C to allow for the complete hydrolysis of the AM ester by intracellular esterases, thus

trapping the active Dar-2 probe within the cells.

Fluorescence Imaging and Analysis
Fluorescence Microscopy:

Mount the sample on the microscope stage.

Excite the sample at approximately 560 nm and collect the emission at around 575 nm.

Acquire images before and after stimulation with an NO donor (positive control) or an

inhibitor of nitric oxide synthase (NOS) (negative control).

Quantify the change in fluorescence intensity in regions of interest (ROIs) corresponding

to individual cells or cellular compartments.

Flow Cytometry:

Resuspend the stained cells in a suitable buffer for flow cytometry.

Use a flow cytometer equipped with a laser for excitation near 560 nm (e.g., a yellow-

green laser).

Collect the fluorescence emission using an appropriate filter for orange fluorescence (e.g.,

a 585/42 nm bandpass filter).

Analyze the shift in fluorescence intensity in the cell population upon stimulation.
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Experimental Workflow for Intracellular NO Detection
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Caption: A generalized workflow for cellular nitric oxide detection.
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Selectivity and Considerations
While Dar-2 is a powerful tool for detecting nitric oxide, it is essential to consider its selectivity.

The probe's fluorescence can be influenced by other reactive nitrogen species. Therefore, it is

recommended to use appropriate controls in all experiments. These may include:

Positive Control: An exogenous NO donor (e.g., S-nitrosoglutathione) to confirm that the

probe is responsive in the experimental system.

Negative Control: An inhibitor of nitric oxide synthase (NOS), such as L-NAME, to verify that

the observed fluorescence is dependent on endogenous NO production.

Scavengers: The use of specific scavengers for other reactive species can help to dissect

the contribution of different molecules to the overall fluorescence signal.

By employing these controls and following the detailed protocols outlined in this guide,

researchers can confidently utilize Dar-2 to investigate the complex roles of nitric oxide in

biological systems.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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